molecular formula C17H15NO2 B4943319 N-(1-phenylethyl)-1-benzofuran-2-carboxamide

N-(1-phenylethyl)-1-benzofuran-2-carboxamide

Cat. No. B4943319
M. Wt: 265.31 g/mol
InChI Key: GGKIXKQBHDVPAG-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)-1-benzofuran-2-carboxamide, also known as 2C-B-NBOMe, is a synthetic psychoactive substance that belongs to the class of phenethylamines. It was first synthesized in 2004 and has gained popularity as a recreational drug due to its hallucinogenic properties. However, the compound has also attracted the attention of scientific researchers due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)-1-benzofuran-2-carboxamide is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. Activation of the 5-HT2A receptor by this compound is thought to be responsible for its hallucinogenic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other hallucinogenic compounds. The compound is known to cause alterations in perception, mood, and thought processes. It can also cause physical effects such as dilated pupils, increased heart rate, and elevated blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-phenylethyl)-1-benzofuran-2-carboxamide for lab experiments is its high potency. This allows for smaller quantities to be used, which can reduce the cost of experiments. However, the compound's psychoactive effects can be a limitation, as they may interfere with the interpretation of experimental results. Additionally, the compound's legal status may limit its availability for research purposes.

Future Directions

There are several potential future directions for research on N-(1-phenylethyl)-1-benzofuran-2-carboxamide. One area of interest is its potential therapeutic applications in the treatment of depression, anxiety, and PTSD. Further studies are needed to determine the safety and efficacy of the compound for these indications. Another area of interest is the compound's neuroprotective properties, which may have implications for the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, research is needed to better understand the compound's mechanism of action and its effects on the brain.

Synthesis Methods

The synthesis of N-(1-phenylethyl)-1-benzofuran-2-carboxamide involves the reaction of 2C-B with N-benzyl-2-bromoacetamide in the presence of a base. The resulting product is then treated with hydrochloric acid to yield the final compound. The synthesis process is relatively straightforward and can be performed in a laboratory setting.

Scientific Research Applications

N-(1-phenylethyl)-1-benzofuran-2-carboxamide has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). The compound has been shown to have a high affinity for serotonin receptors, which are involved in the regulation of mood and anxiety. Additionally, this compound has been found to have neuroprotective properties, which may be beneficial in the treatment of neurodegenerative disorders.

properties

IUPAC Name

N-(1-phenylethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-12(13-7-3-2-4-8-13)18-17(19)16-11-14-9-5-6-10-15(14)20-16/h2-12H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKIXKQBHDVPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804764
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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